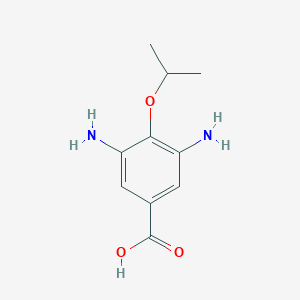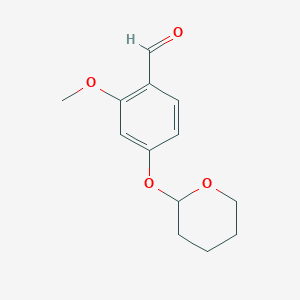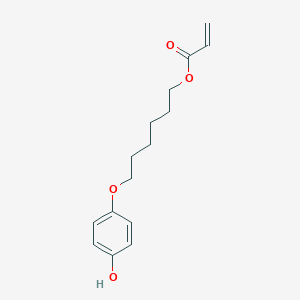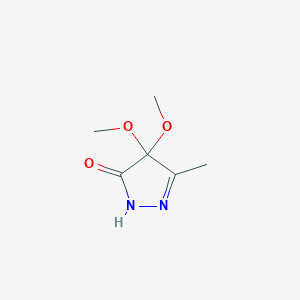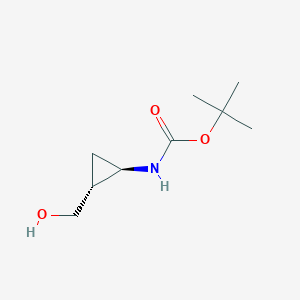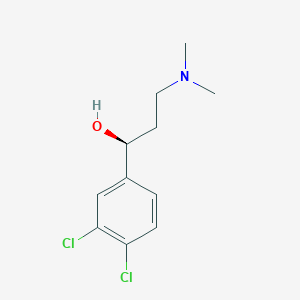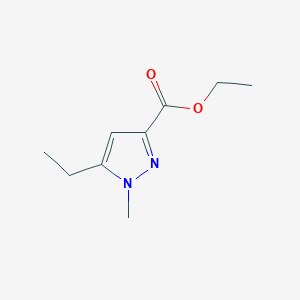
5-Etil-1-metil-1H-pirazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate belongs to the family of pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other.
Synthesis Analysis
Pyrazole derivatives are often synthesized using condensation reactions involving various reactants. For instance, the synthesis of similar compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine (Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses reveal the crystalline structure, molecular geometry, and electronic properties of the compound. For example, ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's molecular structure was analyzed using X-ray diffraction and DFT calculations (Zhao & Wang, 2023).
Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles, incluido el 5-Etil-1-metil-1H-pirazol-3-carboxilato de etilo, tienen una amplia gama de aplicaciones en química medicinal . Se ha encontrado que exhiben diversas actividades biológicas, como propiedades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas .
Descubrimiento de Medicamentos
En el campo del descubrimiento de medicamentos, los pirazoles se utilizan a menudo como andamios en la síntesis de productos químicos bioactivos . El núcleo de pirazol se sintetiza utilizando diversas estrategias, como el enfoque multicomponente, las cicloadiciones dipolares y la ciclocondensación de hidrazina con el sistema carbonilo .
Agroquímica
Los pirazoles también encuentran aplicaciones en agroquímica . Se utilizan en el desarrollo de nuevos pesticidas y herbicidas debido a sus propiedades herbicidas .
Química de Coordinación
En química de coordinación, los pirazoles se utilizan como ligandos para formar complejos con varios metales . Estos complejos se han estudiado por sus posibles aplicaciones en catálisis, magnetismo y luminiscencia .
Química Organometálica
Los pirazoles también se utilizan en química organometálica . <a data-citationid="e322c67
Safety and Hazards
The safety information for Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . The signal word is Warning, and the recommended personal protective equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .
Result of Action
As a biochemical reagent, it may have diverse effects depending on the context of its use .
Propiedades
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165744-14-9 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


